molecular formula C21H13ClF3NO2 B2865547 (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one CAS No. 1025208-97-2

(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2865547
CAS No.: 1025208-97-2
M. Wt: 403.79
InChI Key: SFFSJLHWUUOVLY-DHZHZOJOSA-N
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Description

(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with a pyridine ring substituted with chlorine and trifluoromethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Coupling Reaction: The pyridine intermediate is then coupled with 4-hydroxybenzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the intermediate 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde.

    Aldol Condensation: The final step involves an aldol condensation reaction between the intermediate and acetophenone in the presence of a base like sodium hydroxide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups and structural features.

Medicine

Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in having a halogen-substituted aromatic ring.

    4-Chlorobenzaldehyde: Shares the chlorine substitution on an aromatic ring.

    Trifluoromethylbenzene: Contains the trifluoromethyl group on an aromatic ring.

Uniqueness

(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl substitutions, along with a conjugated enone system

Properties

IUPAC Name

(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3NO2/c22-18-12-16(21(23,24)25)13-26-20(18)28-17-9-6-14(7-10-17)8-11-19(27)15-4-2-1-3-5-15/h1-13H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFSJLHWUUOVLY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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